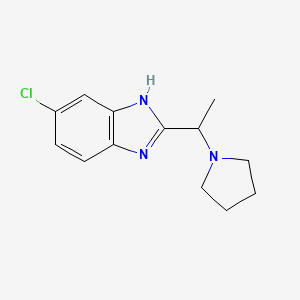![molecular formula C14H21ClN2O2 B7637578 3-[(3-Chlorophenyl)methyl-[2-(dimethylamino)ethyl]amino]propanoic acid](/img/structure/B7637578.png)
3-[(3-Chlorophenyl)methyl-[2-(dimethylamino)ethyl]amino]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(3-Chlorophenyl)methyl-[2-(dimethylamino)ethyl]amino]propanoic acid, also known as Clomipramine, is a tricyclic antidepressant drug that is used to treat various mental health disorders such as obsessive-compulsive disorder (OCD), major depressive disorder, and panic disorder. Clomipramine has been widely researched for its mechanism of action and its biochemical and physiological effects on the human body.
Mecanismo De Acción
3-[(3-Chlorophenyl)methyl-[2-(dimethylamino)ethyl]amino]propanoic acid works by inhibiting the reuptake of serotonin and norepinephrine in the brain, which increases the levels of these neurotransmitters. This leads to an improvement in mood and a reduction in the symptoms of mental health disorders.
Biochemical and Physiological Effects:
3-[(3-Chlorophenyl)methyl-[2-(dimethylamino)ethyl]amino]propanoic acid has been found to have various biochemical and physiological effects on the human body. It has been shown to increase the levels of certain neurotransmitters in the brain, as well as affect the levels of hormones such as cortisol and prolactin. It has also been found to have an impact on the immune system and on the metabolism of certain drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-[(3-Chlorophenyl)methyl-[2-(dimethylamino)ethyl]amino]propanoic acid has several advantages for use in lab experiments. It is a well-studied drug with a known mechanism of action, making it a useful tool for researchers studying the effects of neurotransmitters on the brain. However, one limitation of using 3-[(3-Chlorophenyl)methyl-[2-(dimethylamino)ethyl]amino]propanoic acid in lab experiments is that it can have off-target effects on other neurotransmitter systems, which can complicate the interpretation of results.
Direcciones Futuras
There are several future directions for research on 3-[(3-Chlorophenyl)methyl-[2-(dimethylamino)ethyl]amino]propanoic acid. One area of interest is in understanding the long-term effects of 3-[(3-Chlorophenyl)methyl-[2-(dimethylamino)ethyl]amino]propanoic acid use on the brain and on mental health. Another area of research is in developing more selective drugs that target only specific neurotransmitter systems, which could lead to more effective treatments with fewer side effects. Additionally, there is a need for further research on the use of 3-[(3-Chlorophenyl)methyl-[2-(dimethylamino)ethyl]amino]propanoic acid in combination with other drugs for the treatment of mental health disorders.
Métodos De Síntesis
3-[(3-Chlorophenyl)methyl-[2-(dimethylamino)ethyl]amino]propanoic acid is synthesized through a series of chemical reactions starting from 3-chlorobenzyl chloride, which is reacted with N,N-dimethylethylenediamine to form 3-(N,N-dimethylaminopropyl)chloride. This intermediate compound is then reacted with 3-chloropropanoic acid to form 3-[(3-Chlorophenyl)methyl-[2-(dimethylamino)ethyl]amino]propanoic acid.
Aplicaciones Científicas De Investigación
3-[(3-Chlorophenyl)methyl-[2-(dimethylamino)ethyl]amino]propanoic acid has been extensively studied for its therapeutic effects in treating mental health disorders such as OCD, major depressive disorder, and panic disorder. It has been found to be effective in reducing the symptoms of these disorders by increasing the levels of certain neurotransmitters in the brain, such as serotonin and norepinephrine.
Propiedades
IUPAC Name |
3-[(3-chlorophenyl)methyl-[2-(dimethylamino)ethyl]amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN2O2/c1-16(2)8-9-17(7-6-14(18)19)11-12-4-3-5-13(15)10-12/h3-5,10H,6-9,11H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZYMRHAONOYVRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(CCC(=O)O)CC1=CC(=CC=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3-Chlorophenyl)methyl-[2-(dimethylamino)ethyl]amino]propanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[7-(Aminomethyl)-2,3-dihydro-1,4-benzoxazin-4-yl]-phenylmethanone](/img/structure/B7637507.png)
![2-methylsulfanyl-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B7637508.png)
![N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide](/img/structure/B7637514.png)
![3-[[2-(4-Tert-butylphenyl)-2-hydroxyethyl]amino]propanoic acid](/img/structure/B7637520.png)
![2-(3,4-Difluorophenyl)sulfanyl-1-[4-(4-hydroxyphenyl)piperazin-1-yl]ethanone](/img/structure/B7637523.png)
![3-[4-(3-Phenylpropanoyl)-1,4-diazepan-1-yl]propanoic acid](/img/structure/B7637524.png)
![N-[4-[2-(3-methylanilino)-1,3-thiazol-4-yl]phenyl]methanesulfonamide](/img/structure/B7637533.png)
![N-[4-[2-(4-methoxyanilino)-1,3-thiazol-4-yl]phenyl]methanesulfonamide](/img/structure/B7637543.png)
![N-[4-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]phenyl]methanesulfonamide](/img/structure/B7637551.png)
![2-(Thiophen-2-yl)-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B7637569.png)
![3-[3-(Diethylamino)propyl-ethylamino]propanoic acid](/img/structure/B7637584.png)
![3-[2-(Diethylamino)ethyl-(2-methylpropyl)amino]propanoic acid](/img/structure/B7637585.png)
